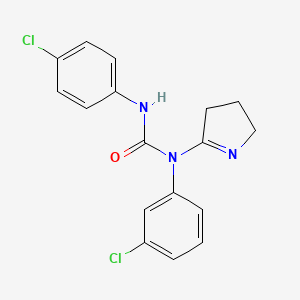

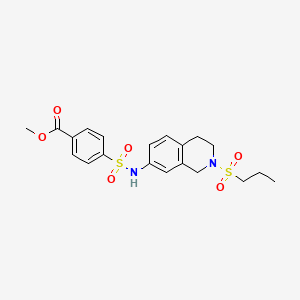

4-(N-(2-(丙磺酰)-1,2,3,4-四氢异喹啉-7-基)磺酰氨基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a sulfamoyl benzoate derivative, which is a class of compounds known for their biological activity . The molecule contains a sulfamoyl group attached to a benzoate moiety, and a tetrahydroisoquinoline group, which is a type of nitrogen-containing heterocycle .

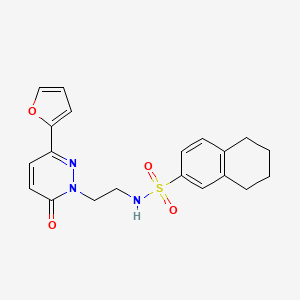

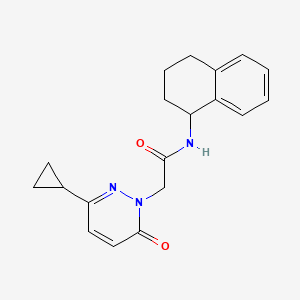

Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of its functional groups. The benzoate moiety would have a planar structure due to the conjugation in the carboxylate group. The tetrahydroisoquinoline group would have a cyclic structure with the nitrogen atom being part of the ring .Chemical Reactions Analysis

Sulfamoyl benzoate derivatives are known to participate in a variety of chemical reactions. They can act as electrophiles in nucleophilic substitution reactions, and the sulfamoyl group can potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the sulfamoyl and carboxylate groups would likely make the compound polar and capable of forming hydrogen bonds .科学研究应用

合成应用和化学反应

四氢异喹啉的合成:四氢异喹啉是与查询化合物相关的核心结构,已通过各种方法合成,包括分子内环化和 Pummerer 反应。这些过程已被用于生产一系列衍生物,展示了这种支架在合成化学中的多功能性 (Shinohara et al., 1998)。

磺酰胺衍生物和生物活性:磺酰胺基团是许多生物活性化合物的重要特征。针对人乳腺癌细胞系的乙炔基磺酰喹啉的合成和测试突出了磺酰胺衍生物在药物化学中的潜力,显示出有效的抗肿瘤活性 (Marciniec et al., 2017)。

荧光标记和分析:使用荧光标记试剂对四氢异喹啉进行灵敏分析方法的开发,强调了这些化合物在生化研究中的重要性。这种方法促进了生物样品中四氢异喹啉的检测和定量,提供了对其生理作用和潜在治疗用途的见解 (Inoue et al., 2008)。

用于药物类似物合成的环化反应:由六水合氯化铁(III) 促进的 Friedel-Crafts 环化反应对四氢异喹啉的研究表明,这些支架对于开发潜在的药物类似物至关重要,突出了它们在寻找新治疗剂中的重要性 (Bunce et al., 2012)。

碳酸酐酶抑制剂:针对碳酸酐酶同工酶的芳香磺酰胺抑制剂的设计和合成证明了磺酰胺衍生物的治疗潜力。这些化合物表现出纳摩尔级抑制浓度,表明它们可用于设计针对特定同工酶的抑制剂,在治疗各种疾病中具有潜在应用 (Supuran et al., 2013)。

作用机制

Target of Action

Similar compounds, such as n,n-disubstituted 4-sulfamoylbenzoic acid derivatives, have been found to inhibit cytosolic phospholipase a2 alpha (cpla2α) with micromolar activity . cPLA2α plays a crucial role in the production of eicosanoids, which are signaling molecules that mediate inflammatory responses.

Mode of Action

It’s worth noting that the compound contains a sulfamoyl group, which is known to form hydrogen bonds with its target proteins, thereby potentially altering their function .

Biochemical Pathways

If we consider its potential inhibition of cpla2α, it could impact the arachidonic acid pathway, leading to a decrease in the production of eicosanoids and thus potentially reducing inflammation .

Result of Action

If it does inhibit cpla2α, it could potentially reduce the production of eicosanoids, leading to a decrease in inflammation .

未来方向

属性

IUPAC Name |

methyl 4-[(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S2/c1-3-12-29(24,25)22-11-10-15-4-7-18(13-17(15)14-22)21-30(26,27)19-8-5-16(6-9-19)20(23)28-2/h4-9,13,21H,3,10-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHGCUBZMKTSMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2895051.png)

![1-{1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2895057.png)

![N-(3-(ethyl(m-tolyl)amino)propyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2895059.png)

![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2895067.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2895070.png)